ethyl 2-(1,3-benzothiazole-6-amido)-1,3-thiazole-4-carboxylate

Description

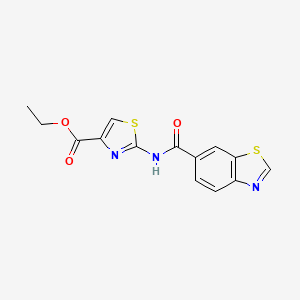

Ethyl 2-(1,3-benzothiazole-6-amido)-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted at the 2-position with a benzothiazole-6-amido group and at the 4-position with an ethyl ester. This dual-heterocyclic architecture confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name |

ethyl 2-(1,3-benzothiazole-6-carbonylamino)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O3S2/c1-2-20-13(19)10-6-21-14(16-10)17-12(18)8-3-4-9-11(5-8)22-7-15-9/h3-7H,2H2,1H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVLRRGATLYGCQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC3=C(C=C2)N=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(1,3-benzothiazole-6-amido)-1,3-thiazole-4-carboxylate typically involves the condensation of 2-aminobenzothiazole with ethyl 2-bromo-1,3-thiazole-4-carboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1,3-benzothiazole-6-amido)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzothiazole or thiazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different chemical and biological properties.

Scientific Research Applications

Ethyl 2-(1,3-benzothiazole-6-amido)-1,3-thiazole-4-carboxylate has several scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: The compound is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl 2-(1,3-benzothiazole-6-amido)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, or coordination with metal ions. This binding can modulate the activity of the target, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations at the Thiazole 2-Position

The 2-position of the thiazole ring is a critical site for modulating properties. Key analogs include:

Key Observations :

- Hydrogen Bonding: The amide group in the target compound supports intermolecular hydrogen bonding, unlike the acetyl or cyclopropylamino analogs, which may reduce crystallinity .

Physicochemical and Crystallographic Properties

- Crystallinity : The target compound’s amide and ester functionalities may promote layered crystal packing via hydrogen bonds and π-π interactions, as observed in related benzothiazole derivatives .

Research Findings and Data Validation

- Crystallographic Validation : Programs like SHELXL (SHELX system) are employed for small-molecule refinement, ensuring accurate structural determination .

- Purity and Availability: Commercial analogs such as ethyl 2-amino-1,3-thiazole-4-carboxylate are available at >95% purity, while the target compound requires custom synthesis .

Biological Activity

Ethyl 2-(1,3-benzothiazole-6-amido)-1,3-thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structure:

- Molecular Formula : C12H12N2O2S2

- Molecular Weight : 284.36 g/mol

The presence of both benzothiazole and thiazole moieties contributes to its diverse biological activities, including antimicrobial and anticancer properties.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of Benzothiazole : The benzothiazole ring is synthesized through cyclization reactions involving 2-aminothiophenol and carboxylic acids.

- Amidation : The amide group is introduced by reacting the benzothiazole intermediate with an appropriate amine.

- Esterification : The final step involves esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Antimicrobial Activity

Compounds containing benzothiazole and thiazole rings have demonstrated significant antimicrobial activities against various pathogens. For instance:

- Study Findings : In vitro tests showed that derivatives of benzothiazoles exhibited moderate-to-potent antimicrobial activity against Staphylococcus aureus and Escherichia coli at concentrations around 50 mg/mL .

Anticancer Activity

Research has indicated that thiazole derivatives can exhibit cytotoxic effects against cancer cell lines. For example:

- IC50 Values : Compounds similar to this compound have shown IC50 values in the range of 1.61 to 1.98 µg/mL against various cancer cell lines .

Structure-Activity Relationship (SAR)

The SAR studies indicate that specific structural features are crucial for enhancing biological activity:

- Thiazole Ring Importance : The presence of the thiazole ring is essential for cytotoxic activity.

- Substituent Effects : Electron-donating groups at specific positions on the phenyl ring can enhance activity levels.

Research indicates that modifications to either the benzothiazole or thiazole components can significantly influence the compound's overall efficacy .

Study on Antitumor Agents

A recent study evaluated various thiazole derivatives for their anticancer properties, revealing that compounds with specific substitutions exhibited enhanced cytotoxicity against cancer cell lines compared to standard treatments like doxorubicin .

The mechanism by which this compound exerts its effects may involve interaction with cellular targets such as enzymes or receptors involved in tumor progression or microbial resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.